molecular formula C8H9F2NO B8661451 Benzeneethanamine, 3,5-difluoro-4-hydroxy-

Benzeneethanamine, 3,5-difluoro-4-hydroxy-

Cat. No. B8661451
M. Wt: 173.16 g/mol
InChI Key: XUEXXOCTTTWZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanamine, 3,5-difluoro-4-hydroxy- is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneethanamine, 3,5-difluoro-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, 3,5-difluoro-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzeneethanamine, 3,5-difluoro-4-hydroxy-

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-(2-aminoethyl)-2,6-difluorophenol

InChI

InChI=1S/C8H9F2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2

InChI Key

XUEXXOCTTTWZBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To lithium aluminum hydride 1.0M in ether (30 mL, 29.8 mmol) at 0° C. a solution of aluminum trichloride (4.0 g, 29.8 mmol) in THF (40 mL) is added. After 5 min a solution of compound obtained in step 1 above (2.0 g, 9.95 mmol) in THF (40 mL) is added and the reaction is allowed to stir at room temperature overnight. Add water and then 3 N HCl, the aqueous layer is extracted with 3/1 n-butanol/toluene. The combined organic layers are dried over sodium sulfate and concentrated. SCX ion-exchange chromatography afforded 1.50 g (87%) of the title compound. Electrospray MS M+1 ion=174. 1H-NMR (methanol-d4, 200 MHz): 6.95-6.78 (m, 2H), 3.14 (t, 2H, J=7.0 Hz), 2.86 (t, 2H, J=7.3 Hz).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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solvent
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compound
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0 (± 1) mol
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reactant
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40 mL
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Reaction Step Two
Yield
87%

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